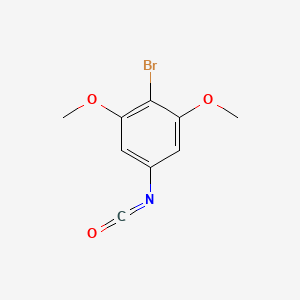
3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride” is a chemical compound with the IUPAC name 3-methyl-5-(piperazin-1-ylsulfonyl)thiophene-2,4-dicarboxylic acid . It has a molecular weight of 334.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride has been used in various scientific research applications, such as in the study of its biochemical and physiological effects, as well as its mechanism of action. It has also been used to study the effects of other compounds on the body, as well as the effects of environmental factors such as temperature and humidity. Additionally, this compound has been used in the study of drug metabolism, as well as in the development of new drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body, including cytochrome P450 enzymes. This inhibition can lead to the inhibition of certain metabolic pathways and the inhibition of certain drug metabolizing enzymes, resulting in the inhibition of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can act as an inhibitor of certain metabolic pathways, leading to the inhibition of drug metabolism. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to have a protective effect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride has several advantages for use in laboratory experiments. Firstly, it is a highly water-soluble compound with a low melting point and a low vapor pressure, making it an ideal choice for a variety of laboratory experiments. Secondly, it is relatively inexpensive and can be synthesized in a few hours. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body are not yet fully understood. Additionally, there is a lack of long-term studies on the effects of this compound on the body.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride. Firstly, further research is needed to fully understand its mechanism of action and its effects on the body. Additionally, further research is needed to understand the potential long-term effects of this compound on the body. Additionally, further research is needed to develop new drug delivery systems based on this compound. Finally, further research is needed to develop new methods of synthesizing this compound.
Synthesemethoden
3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride is synthesized through a two-step process. The first step involves the reaction of piperazine-1-sulfonyl chloride (PSC) with 3-methyl-5-thiophene-2,4-dicarboxylic acid (MTD). This reaction produces the intermediate compound 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid (MPSA). The second step involves the reaction of MPSA with hydrochloric acid (HCl), producing this compound as the final product. The entire synthesis process can be completed in a few hours, making it a convenient and cost-effective method for producing this compound.
Eigenschaften
IUPAC Name |
3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2.ClH/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13;/h12H,2-5H2,1H3,(H,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMIKHSOWMISKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052545-08-0 |
Source


|
| Record name | 2,4-Thiophenedicarboxylic acid, 3-methyl-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)





![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)
![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)
![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)
![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)